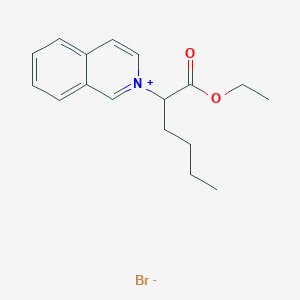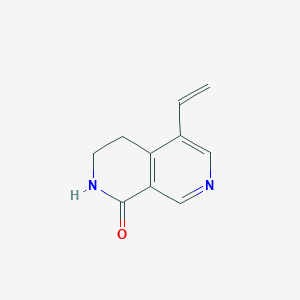
5-Ethenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one is a heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethenyl group: This step might involve the use of reagents like vinyl halides or vinyl boronic acids under palladium-catalyzed coupling conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions might convert the ethenyl group to an ethyl group.
Substitution: Various substitution reactions can occur, especially at the ethenyl group or the nitrogen atoms in the naphthyridine ring.
Common Reagents and Conditions
Oxidizing agents: Such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reducing agents: Like hydrogen gas with a palladium catalyst for hydrogenation.
Substitution reagents: Halides, organometallic reagents, etc.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield epoxides, while reduction could yield saturated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Organic Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Research might explore its potential as an active pharmaceutical ingredient.
Industry
Materials Science: Possible applications in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Naphthyridine: A parent compound with similar structural features.
3,4-Dihydro-2,7-naphthyridin-1(2H)-one: A compound lacking the ethenyl group.
Eigenschaften
CAS-Nummer |
149155-04-4 |
|---|---|
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
5-ethenyl-3,4-dihydro-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C10H10N2O/c1-2-7-5-11-6-9-8(7)3-4-12-10(9)13/h2,5-6H,1,3-4H2,(H,12,13) |
InChI-Schlüssel |
VTKUGPIANISZIS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CN=CC2=C1CCNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


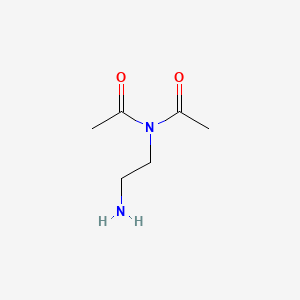
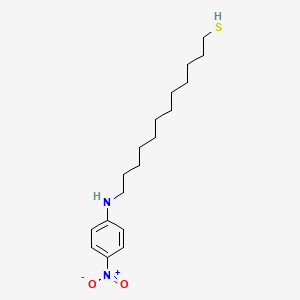
![Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)-](/img/structure/B14271527.png)
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
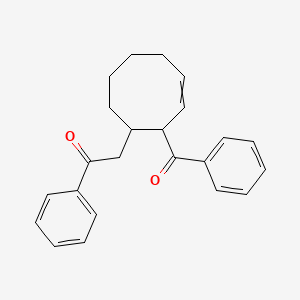
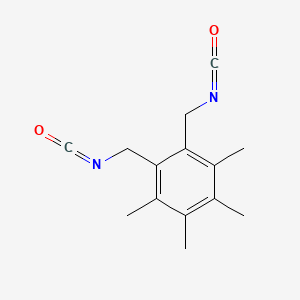
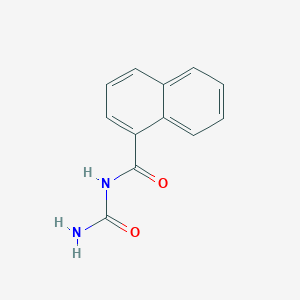
methanone](/img/structure/B14271570.png)
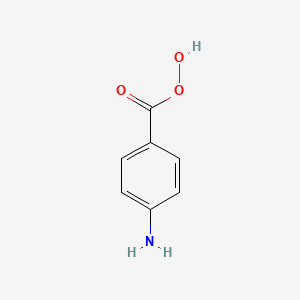
![2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol](/img/structure/B14271582.png)


